2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, chlorophenyl, and thioxomethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to further reactions, such as thioxomethylation and chlorophenylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions typically result in the replacement of the chlorophenyl group with the nucleophile.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thioxomethyl group plays a crucial role in these interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(methylthioxomethyl)aminoethanamide
- 2-(3,4-Dimethoxyphenyl)-N-((4-chlorophenyl)amino)ethanamide
- 2-(3,4-Dimethoxyphenyl)-N-(thioxomethyl)aminoethanamide
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide is unique due to the presence of both the chlorophenyl and thioxomethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16(22)20-21-17(25)19-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEUPAPKULRYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.